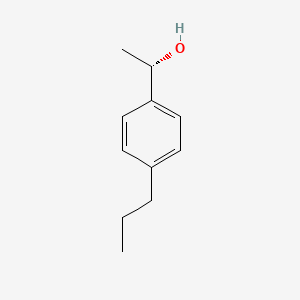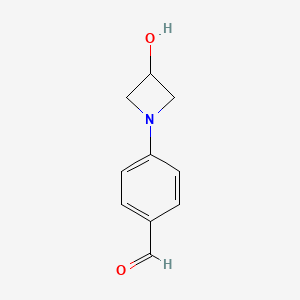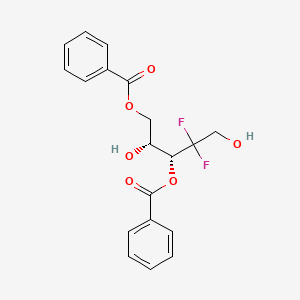
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol is an organic compound with the molecular formula C19H14F2O6. It is a derivative of D-erythro-pentitol, where two hydrogen atoms are replaced by fluorine atoms and two hydroxyl groups are esterified with benzoic acid. This compound is known for its application in the synthesis of difluorinated pyrimidine nucleosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol typically involves the reaction of benzoyl chloride with 2-Deoxy-2,2-difluoro-D-threo-pentonic acid γ-lactone . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethyl acetate, and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol involves its conversion into active metabolites that interact with molecular targets. In the case of gemcitabine synthesis, the compound is metabolized into active nucleoside analogs that inhibit DNA synthesis, leading to cell death in rapidly dividing cancer cells . The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate
Uniqueness
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol is unique due to its specific substitution pattern and its role as a key intermediate in the synthesis of gemcitabine. The presence of fluorine atoms enhances its stability and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H18F2O6 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
[(2R,3R)-3-benzoyloxy-4,4-difluoro-2,5-dihydroxypentyl] benzoate |
InChI |
InChI=1S/C19H18F2O6/c20-19(21,12-22)16(27-18(25)14-9-5-2-6-10-14)15(23)11-26-17(24)13-7-3-1-4-8-13/h1-10,15-16,22-23H,11-12H2/t15-,16-/m1/s1 |
Clave InChI |
AXQBNWUGRSFFCD-HZPDHXFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(C(C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)

![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
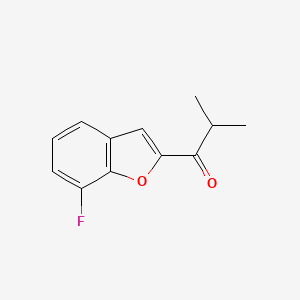
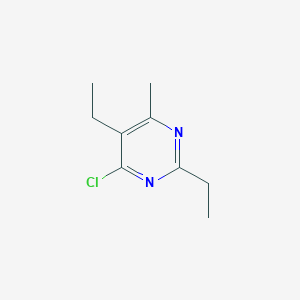
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
